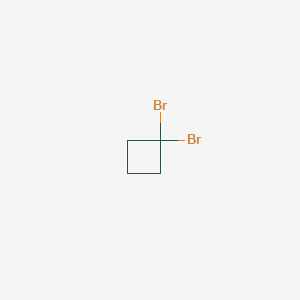
1,1-Dibromocyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibromocyclobutane is an organic compound with the molecular formula C₄H₆Br₂. It is a derivative of cyclobutane, where two bromine atoms are attached to the same carbon atom in the cyclobutane ring. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in organic chemistry research.
准备方法
1,1-Dibromocyclobutane can be synthesized through various methods. One common synthetic route involves the bromination of cyclobutene. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction proceeds via an electrophilic addition mechanism, where the double bond in cyclobutene reacts with bromine to form this compound .
Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. These methods often require precise control of reaction conditions, such as temperature and concentration, to ensure high yields and purity of the final product.
化学反应分析
1,1-Dibromocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles. For example, treatment with sodium iodide (NaI) in acetone can lead to the formation of 1,1-diiodocyclobutane.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclobutene. This reaction typically uses a strong base like potassium tert-butoxide (KOtBu) in a solvent such as dimethyl sulfoxide (DMSO).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), leading to the formation of cyclobutane.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions yield different halogenated cyclobutanes, while elimination reactions produce alkenes like cyclobutene.
科学研究应用
1,1-Dibromocyclobutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules
Material Science: The compound’s unique structural properties make it a candidate for studying the behavior of strained ring systems in materials science.
Medicinal Chemistry: Researchers explore its potential as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it valuable in drug development.
Biological Studies: this compound is used in studies investigating the effects of halogenated compounds on biological systems. Its interactions with biomolecules can provide insights into the mechanisms of action of similar compounds.
作用机制
The mechanism by which 1,1-Dibromocyclobutane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon center. In elimination reactions, the presence of a strong base facilitates the removal of hydrogen and bromine atoms, leading to the formation of a double bond.
The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and conditions used. For example, in biological systems, halogenated compounds like this compound may interact with enzymes or other proteins, affecting their function and leading to various biochemical outcomes.
相似化合物的比较
1,1-Dibromocyclobutane can be compared to other halogenated cyclobutanes, such as 1,2-dibromocyclobutane and 1,1-dichlorocyclobutane. These compounds share similar structural features but differ in the position and type of halogen atoms attached to the cyclobutane ring.
1,2-Dibromocyclobutane: This compound has bromine atoms attached to adjacent carbon atoms in the cyclobutane ring. It exhibits different reactivity and stereochemistry compared to this compound.
1,1-Dichlorocyclobutane: Similar to this compound, but with chlorine atoms instead of bromine. The difference in halogen atoms affects the compound’s reactivity and physical properties.
属性
CAS 编号 |
33742-81-3 |
|---|---|
分子式 |
C4H6Br2 |
分子量 |
213.90 g/mol |
IUPAC 名称 |
1,1-dibromocyclobutane |
InChI |
InChI=1S/C4H6Br2/c5-4(6)2-1-3-4/h1-3H2 |
InChI 键 |
OMVVCERCDNKSEN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







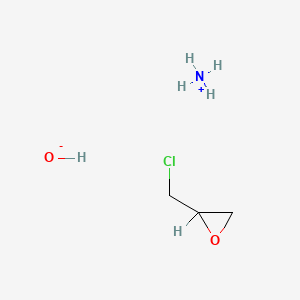

![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
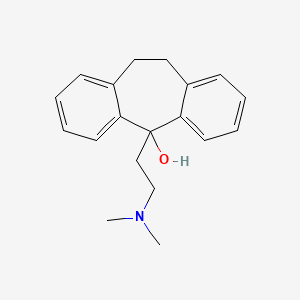
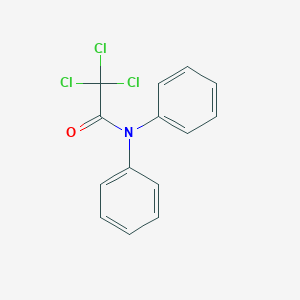

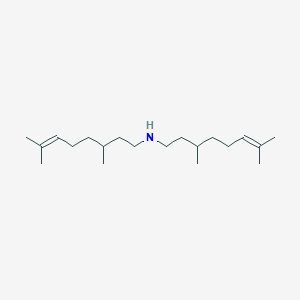
![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)

